molecular formula C17H13ClN2O2S B2683771 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 897759-42-1

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2683771
CAS No.: 897759-42-1
M. Wt: 344.81
InChI Key: IBBMYJSSGGFHKC-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative offered for research and development purposes. Compounds based on the N-(benzothiazol-2-yl)benzamide scaffold are of significant interest in medicinal chemistry and chemical biology, often investigated for their potential as key intermediates in organic synthesis or for various pharmacological activities. Researchers value this structural motif for its potential role in developing novel biologically active molecules. This product is provided as a solid and is intended for use in laboratory settings only. As with many specialized research chemicals, the buyer assumes responsibility for confirming the product's identity and purity upon receipt. All sales are final. Intended Use : This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Warnings : Not for human or veterinary diagnostic or therapeutic use. The product is provided 'AS-IS' without any warranty of merchantability or fitness for a particular purpose.

Properties

IUPAC Name

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-9-13(18)7-8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMYJSSGGFHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

  • Benzothiazole Derivative Formation: The starting material, 5-chloro-4-methyl-1,3-benzothiazol-2-amine, is synthesized through the reaction of 4-methyl-2-aminobenzothiazole with chlorinating agents.

  • Acetylation: The benzothiazole derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

  • Amide Formation: The acetylated benzothiazole is then reacted with benzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final amide product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

  • Reduction Products: Reduced forms of the compound with different saturation levels.

  • Substitution Products: Compounds with different substituents on the benzothiazole ring.

Scientific Research Applications

4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzothiazole- and benzamide-containing derivatives. Key comparisons include:

Compound Name Key Substituents/Features Biological Activity/Notes Reference
4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Acetyl benzamide; 5-Cl, 4-Me benzothiazole Not explicitly reported; inferred antimicrobial/kinase inhibition based on analogs N/A
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Butanamide linker; benzoxazole and benzothiazole moieties Antidiabetic potential (docking studies on 3-TOP protein)
4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide Cyano group; pyridylmethyl substitution Non-cytotoxic; hypothesized CYP51 inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Difluorobenzamide; thiazole core (non-benzothiazole) PFOR enzyme inhibition (similar to nitazoxanide)
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoyl benzamides (51–55) Sulfamoyl group; triazine and aryl substitutions Antimicrobial activity inferred from structural analogs

Key Observations :

  • Electron-Withdrawing Groups : The 5-Cl and 4-Me substituents on the benzothiazole ring may enhance metabolic stability compared to methoxy or nitro groups (e.g., ).
  • Linker Variations : The acetyl group in the target compound likely improves membrane permeability over bulkier linkers (e.g., butanamide in ).

Key Observations :

  • Yields for benzothiazole derivatives typically range between 70–80% (), suggesting efficient synthetic protocols.
  • The target compound’s synthesis may require optimization due to steric hindrance from the 4-methyl group.
Physicochemical Properties

Melting points and spectral data provide insights into stability and intermolecular interactions.

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported ~1670–1690 (expected) N/A N/A
Compound 6 160 1606 Aromatic H: 7.36–8.13
Compound 8a 290 1679, 1605 CH3: 2.49, 2.63; Ar-H: 7.47–8.39
Compound 51 266–268 Not reported Sulfamoyl and benzylthio groups

Key Observations :

  • Higher melting points (e.g., 290°C for Compound 8a ) correlate with increased aromaticity and hydrogen bonding.
  • The target compound’s acetyl group may reduce crystallinity compared to sulfamoyl derivatives ().

Key Observations :

  • Safety : Electron-withdrawing groups (Cl, acetyl) may reduce cytotoxicity compared to nitro derivatives (e.g., nitazoxanide ).
  • Mechanism : Benzothiazole-acetyl combinations (as in the target) could target kinases or dehydrogenases, similar to and .

Biological Activity

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of an acetyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • Chemical Formula : C16H14ClN3OS
  • Molecular Weight : 335.82 g/mol

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. Notably, studies have demonstrated that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines:

Cell Line Effect Method
A431 (human epidermoid carcinoma)Significant inhibition of proliferationMTT assay
A549 (non-small cell lung cancer)Decreased cell viability and migrationScratch wound healing assay
H1299 (lung cancer)Induction of apoptosisFlow cytometry

In a study focusing on benzothiazole derivatives, it was found that specific modifications led to enhanced anticancer activity against A431 and A549 cells. The active compound demonstrated apoptosis-promoting effects and inhibited key signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. Research has indicated that benzothiazole derivatives can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action makes them promising candidates for therapeutic applications targeting both cancer and inflammation.

Case Studies

  • Study on Novel Benzothiazole Compounds :
    • A series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Among these, one compound exhibited significant inhibition of cell proliferation in A431 and A549 cell lines while also reducing inflammatory markers in RAW264.7 macrophages .
  • Mechanistic Insights :
    • The study highlighted the ability of certain benzothiazole derivatives to induce apoptosis through modulation of the AKT and ERK signaling pathways, showcasing their potential as dual-action agents against cancer and inflammation .

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